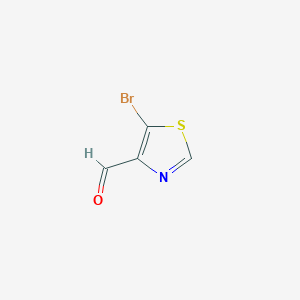
5-iodo-3-phenyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and iodine atoms within its structure
Preparation Methods
The synthesis of 5-iodo-3-phenyl-1,2,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with iodine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the thiadiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Iodo-3-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits significant antimicrobial and anticancer activities. .
Material Science: The unique electronic properties of the thiadiazole ring make it a valuable component in the development of organic semiconductors and other advanced materials.
Biological Research: The compound has been used as a probe to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Mechanism of Action
The biological activity of 5-iodo-3-phenyl-1,2,4-thiadiazole is primarily attributed to its ability to interact with specific molecular targets. For example, in cancer cells, the compound can induce apoptosis by disrupting the function of key enzymes involved in cell cycle regulation and DNA repair . The thiadiazole ring also facilitates binding to various receptors, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
5-Iodo-3-phenyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
5-Phenyl-1,3,4-thiadiazole: Similar in structure but lacks the iodine atom, which may result in different biological activities and reactivity.
3,5-Diiodo-1,2,4-thiadiazole: Contains two iodine atoms, which can enhance its reactivity in substitution and coupling reactions.
4-Methyl-1,2,3-thiadiazole: A different isomer with distinct chemical properties and applications.
The presence of the iodine atom in this compound makes it unique, as it can undergo specific substitution reactions that are not possible with other thiadiazole derivatives.
Properties
CAS No. |
1596000-16-6 |
|---|---|
Molecular Formula |
C8H5IN2S |
Molecular Weight |
288.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



